REACTION_CXSMILES
|
[ClH:1].[CH:2]([NH:5][CH2:6][CH:7]([OH:15])[CH2:8][O:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1)([CH3:4])[CH3:3]>C(OCC)C>[ClH:1].[CH:2]([NH:5][CH2:6][CH:7]([OH:15])[CH2:8][O:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1)([CH3:4])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NCC(COC=1SC=CN1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20°C
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
crystallized from methanol
|
Type
|
ADDITION
|
Details
|
containing 1% water and 1% acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)NCC(COC=1SC=CN1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |